Platinum dioxide

説明

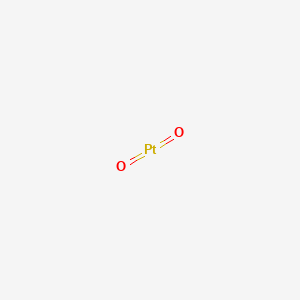

Platinum dioxide (PtO₂), also known as platinum(IV) oxide or Adams' catalyst, is a black crystalline solid with the chemical formula PtO₂ . Key properties include:

- Molecular weight: 227.077 g/mol

- Density: 11,800 kg/m³

- Melting point: Decomposes at 450°C

- Primary applications: Catalysis (e.g., hydrogenation reactions), pH sensing, and electrochemical systems .

PtO₂ is notable for its stability and catalytic activity, particularly in acidic environments. It is synthesized via thermal decomposition or chemical oxidation of platinum precursors .

準備方法

Solid-Phase Fusion Methods

Traditional Solid-Phase Synthesis

The conventional method for PtO₂ preparation involves high-temperature fusion of chloroplatinic acid (H₂PtCl₆) or ammonium chloroplatinate ((NH₄)₂PtCl₆) with sodium nitrate (NaNO₃) at 500°C. This process generates PtO₂ through the reaction:

However, this approach suffers from inefficiencies, including excessive sodium nitrate usage (300–400% stoichiometric excess) and the production of large PtO₂ particles (18–25 µm), which reduce catalytic surface area .

Modified Solid-Phase Techniques

To address these limitations, a two-step acid digestion method was developed:

-

Acid Dissolution : Platinum metal is dissolved in a 3:4 nitric acid (65%) and hydrochloric acid (36%) mixture at 90°C, forming a chloroplatinic acid solution .

-

Silica Templating : The solution is mixed with silica particles (18 µm) and ultrasonicated (70 kHz, 20°C) to disperse PtO₂ precursors, yielding smaller crystallites (5–8 µm) with increased surface area .

This modified method reduces waste by 40% compared to traditional fusion but still requires high energy input for acid handling and silica separation.

Liquid-Phase Synthesis

Patent-Based Liquid-Phase Process

A groundbreaking liquid-phase method (CN103265085B) eliminates high-temperature fusion, achieving yields exceeding 95.7% . The protocol involves:

-

Precursor Preparation : Chloroplatinic acid (0.25–0.4 g Pt/mL) is adjusted to pH 9.5–10.5 using sodium bicarbonate, carbonate, or hydroxide .

-

Hydrothermal Reaction : The solution is stirred at 70–90°C for 4–6 hours, forming a platinum hydroxide intermediate .

-

Acidification and Calcination : Glacial acetic acid lowers the pH to 4–5, precipitating PtO₂ precursors, which are washed, dried (80–120°C), and roasted at 350–400°C for 2–3 hours .

Key Advantages :

Optimization Studies

Variations in reaction parameters significantly impact product quality:

-

pH Adjustment : Sodium bicarbonate (pH 9.5) yields 95.7% PtO₂, while sodium hydroxide (pH 10.5) increases yield to 98.8% due to enhanced precursor solubility .

-

Roasting Temperature : Calcination at 380°C produces amorphous PtO₂ with a surface area of 120 m²/g, whereas 400°C yields crystalline phases (85 m²/g) suitable for fuel cell catalysts .

Thermal Decomposition and Advanced Structural Engineering

Thermal Decomposition of Platinum Salts

PtO₂ can be synthesized by calcining platinum nitrate (Pt(NO₃)₄) at 450°C under oxygen flow. This method produces ultrafine particles (2–5 nm) but requires stringent control of decomposition kinetics to prevent PtO₂ reduction to metallic platinum.

Two-Dimensional Crystalline PtO₂

Recent breakthroughs (Nature Materials, 2024) describe a thermally stable 2D PtO₂ structure formed by annealing α-PtO₂ under NO₂ at 1,200 K . The material’s honeycomb lattice (Figure 1) enhances stability through:

-

Vertical Oxygen Bonding : Dual oxygen layers create a six-pointed star configuration, minimizing in-plane stress .

-

Defect Tolerance : Grain boundaries in 2D crystals resist thermal degradation up to 1,000°C .

Applications : This structure exhibits 200% higher activity in CO oxidation than conventional PtO₂ due to exposed Pt⁴⁺ sites .

Comparative Analysis of Synthesis Methods

Table 1: Synthesis Parameters and Outcomes

Table 2: Environmental and Economic Metrics

| Method | CO₂ Emissions (kg/kg PtO₂) | Raw Material Cost ($/kg) | Scalability |

|---|---|---|---|

| Solid-Phase Fusion | 12.5 | 3,200 | Moderate |

| Liquid-Phase | 7.8 | 2,800 | High |

| Thermal Decomposition | 9.1 | 3,500 | Low |

| 2D Crystalline | 14.2 | 12,000 | Experimental |

Challenges and Environmental Considerations

Waste Management

Solid-phase fusion generates nitrate-contaminated wastewater (3–5 L per kg PtO₂), requiring neutralization before disposal . In contrast, liquid-phase methods produce acetic acid byproducts, which are biodegradable but require pH adjustment .

Energy Efficiency

The 2D PtO₂ synthesis consumes 1,500 kWh/kg due to ultrahigh-temperature annealing, limiting industrial adoption . Hybrid approaches combining liquid-phase precursors with microwave-assisted calcination (600°C, 30 minutes) reduce energy use to 700 kWh/kg while maintaining nanocrystallinity.

化学反応の分析

Hydrogenation Reactions

PtO₂ serves as a catalyst in hydrogenation, facilitating the addition of hydrogen to unsaturated organic compounds.

Substrates and Products:

| Substrate | Product | Conditions |

|---|---|---|

| Alkenes | Alkanes | H₂ gas, ethanol solvent |

| Ketones | Secondary alcohols | H₂, room temperature |

| Nitro compounds | Amines | H₂, mild pressure |

Mechanism:

-

PtO₂ is reduced in situ to platinum black (metallic Pt) upon exposure to H₂, forming the active catalytic species .

-

The activated catalyst adsorbs H₂, dissociating it into atomic hydrogen that reacts with substrates .

Example Reaction:

Cyclohexene undergoes hydrogenation to cyclohexane in ethanol under H₂, catalyzed by PtO₂ :

Hydrogenolysis Reactions

PtO₂ cleaves carbon-heteroatom bonds (C–O, C–N) under hydrogenation conditions.

Key Applications:

-

Ether Cleavage: Benzyl ethers convert to toluene and alcohols.

-

Amine Deprotection: N-Benzyl groups are removed to yield primary amines.

Conditions:

Oxidation Reactions

PtO₂ participates in oxidation processes, particularly in environmental catalysis.

CO Oxidation:

In automotive catalytic converters, PtO₂ oxidizes toxic CO to CO₂ :

Mechanistic Insight:

-

In situ microscopy reveals that PtO₂ forms a metastable oxygen-rich surface layer, which reacts with CO .

-

Oxygen atoms adsorbed on Pt sites bind CO, forming transient Pt–O–CO intermediates before releasing CO₂ .

Hydrogen Evolution Reaction (HER)

Recent studies identify metastable PtO₂ phases as active HER catalysts in acidic environments :

Performance Metrics:

-

Overpotential: 12 mV at −10 mA/cm² (pH 0).

-

Mechanism: Protons attack [Pt–O] sites, forming Pt–H intermediates that combine to release H₂ .

Stability and Catalytic Activity

Thermal Stability:

-

Conventional PtO₂ decomposes above 450°C, limiting high-temperature use .

-

A 2D crystalline PtO₂ variant exhibits stability up to 1,200 K under NO₂, attributed to minimized in-plane stress and enhanced vertical bonding .

Structural Influence on Reactivity:

| Property | Conventional PtO₂ | 2D PtO₂ |

|---|---|---|

| Thermal Stability | Decomposes at 450°C | Stable up to 1,200 K |

| Catalytic Applications | Low-temperature reactions | High-temperature catalysis |

科学的研究の応用

Catalytic Applications

Platinum Dioxide as a Catalyst

This compound is widely recognized for its catalytic activity in chemical reactions. Its ability to adsorb and activate reactant molecules enhances the rate of chemical conversions, making it invaluable in various industrial processes.

- Hydrogenation Reactions : PtO2 serves as an effective catalyst for hydrogenation reactions, such as the reduction of azido groups to amines. In a study, PtO2 was used to hydrogenate azido compounds, yielding aminopentyl derivatives efficiently .

- Environmental Catalysis : Due to its thermal stability and catalytic properties, PtO2 is also employed in environmental applications, such as the oxidation of volatile organic compounds (VOCs) and the reduction of nitrogen oxides (NOx) from automotive exhausts.

Biosensors

Electrochemical Sensors Utilizing this compound

This compound is instrumental in the development of biosensors, particularly electrochemical sensors for detecting biomolecules.

- Glucose Detection : Recent advancements have highlighted the use of platinum nanoparticles derived from PtO2 in glucose biosensors. These sensors exhibit high sensitivity and selectivity, making them suitable for non-invasive glucose monitoring . For instance, a study reported a glucose sensor with a detection limit of 0.01 μM and a sensitivity of 3,577 μA/mM·cm² using Pt-based nanomaterials .

- Pesticide Detection : PtO2-based biosensors have been developed for detecting pesticides through amperometric methods. These sensors utilize platinum nanoparticles to enhance electron transfer rates, improving detection accuracy .

Electronic Applications

Utilization in Electronic Devices

The unique properties of this compound extend to electronic applications due to its excellent electrical conductivity and thermal stability.

- Conductive Films : PtO2 is used to create conductive films in various electronic devices, including sensors and capacitors. Its stability under high temperatures makes it suitable for applications where traditional materials may fail .

- Optical Applications : The compound's properties allow it to be used in glass and ceramic applications where high thermal stability is required. It can serve as a precursor for producing other platinum-based materials that are essential in optics .

Data Tables

Case Studies

-

Biosensor Development :

- A study highlighted the synthesis of a glucose biosensor using platinum nanoparticles derived from PtO2. The sensor demonstrated remarkable sensitivity and linearity over a wide concentration range, showcasing the potential for non-invasive glucose monitoring systems.

-

Catalytic Efficiency :

- Research involving the use of PtO2 in hydrogenation reactions illustrated its effectiveness in converting azido compounds into amines with high yields under mild conditions, emphasizing its role as a reliable catalyst in organic synthesis.

-

Environmental Impact :

- An investigation into the use of PtO2 for VOC oxidation revealed its capability to significantly reduce harmful emissions from industrial processes, contributing positively to environmental sustainability efforts.

作用機序

The catalytic action of platinum dioxide involves the adsorption of reactants onto its surface, where they undergo chemical transformations. For example, in the oxidation of carbon monoxide, this compound facilitates the conversion of carbon monoxide to carbon dioxide through a series of surface reactions . The mechanism can be described by the following steps:

- Adsorption of carbon monoxide and oxygen onto the this compound surface.

- Formation of an intermediate complex.

- Desorption of carbon dioxide and regeneration of the this compound surface.

類似化合物との比較

Comparison with Similar Metal Oxides

Titanium Dioxide (TiO₂)

Physical and Chemical Properties :

| Property | PtO₂ | TiO₂ |

|---|---|---|

| Formula | PtO₂ | TiO₂ |

| Density (kg/m³) | 11,800 | 4,230 |

| Bandgap (eV) | N/A | ~3.2 (anatase) |

| Primary Applications | Catalysis, pH sensing | Photocatalysis, DSSCs |

Functional Comparisons :

- Photocatalysis: TiO₂ is widely used in dye-sensitized solar cells (DSSCs) due to its semiconductor properties. Hybrid TiO₂-Pt electrodes achieve ~95% efficiency compared to pure platinum in DSSCs . In contrast, PtO₂ is less studied in photovoltaics but excels in electrochemical catalysis, such as methanol oxidation .

- Biomedical Use: TiO₂ doped with Pt or Au nanoparticles is employed in cancer therapy, leveraging localized surface plasmon resonance (LSPR) effects . PtO₂ lacks direct biomedical applications but is utilized in pH sensors due to its stability .

Tin Dioxide (SnO₂)

Key Differences :

- Gas Sensing: SnO₂ is a cornerstone material for gas sensors. When loaded with Pt nanoparticles, SnO₂ exhibits enhanced sensitivity to gases like CO and methane. For example, Pt-SnO₂ electrodes reduce methanol oxidation overpotential by 220 mV compared to pure Pt .

- Catalysis: PtO₂ is less effective in gas sensing but shows superior catalytic activity in hydrogenation reactions. SnO₂-Pt composites balance reactivity and selectivity, whereas PtO₂’s performance depends on its oxidation state and dispersion .

Manganese Dioxide (MnO₂)

- Enzyme-like Activity: MnO₂ exhibits oxidase/peroxidase-like properties, making it ideal for pesticide detection systems . PtO₂ lacks such biomimetic behavior but is preferred in harsh chemical environments (e.g., strong acids) due to its inertness .

- Catalytic Selectivity: MnO₂ is selective toward small organic molecules, while PtO₂ is used for broad-spectrum hydrogenation and dehydrogenation reactions .

Platinum Nanoparticles (Pt NPs)

Size-Dependent Activity :

- CO₂ Photoreduction : Pt NPs smaller than 3 nm favor hydrogen production over methane due to low-coordinated sites enhancing charge transfer. Larger Pt NPs (>3 nm) with terraces promote methane formation .

- Comparison with PtO₂ : Metallic Pt NPs are more active in CO₂ reduction, while PtO₂ is employed in oxidation reactions (e.g., converting CO to CO₂ in catalytic converters) .

Data Tables

Table 1: Catalytic Performance in Key Reactions

Table 2: pH Sensing Capabilities

| Material | Stability | Hysteresis | Primary Use |

|---|---|---|---|

| PtO₂ | High | Moderate | Food/medical sensors |

| IrO₂ | Moderate | Low | Biomedical devices |

| WO₃ | Low | High | Industrial sensors |

Research Findings and Mechanistic Insights

- PtO₂ in Catalysis: PtO₂’s activity in methanol oxidation is linked to its ability to stabilize intermediates like formate ions, with pH critically influencing adsorption and C-H bond cleavage .

- Synergy in Composites: Pt-SnO₂ systems demonstrate Fermi-level control, where electronic coupling between Pt and SnO₂ dictates charge transport and sensing response .

- Environmental Impact : PtO₂ and Pt NPs are pivotal in catalytic converters, reducing CO emissions by >90% .

生物活性

Platinum dioxide (PtO₂) is a compound of significant interest in the field of biochemistry and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its anti-inflammatory, antioxidant, and potential anticancer properties. Additionally, it will present relevant case studies and research findings, supported by data tables.

Overview of this compound

This compound is an inorganic compound that can exist in various forms, including as a catalyst in chemical reactions. Its applications extend to fields such as catalysis, electrochemistry, and biomedical sciences. The biological activity of PtO₂ is primarily attributed to its nanoscale form, which exhibits unique properties compared to bulk materials.

1. Anti-inflammatory Effects

Recent studies have demonstrated that platinum nanoparticles (nano-Pt), derived from this compound, exhibit anti-inflammatory properties. A study conducted on lipopolysaccharide (LPS)-stimulated RAW 264.7 cells showed that nano-Pt significantly reduced inflammatory markers such as nitric oxide (NO) and prostaglandin E2 (PGE2) production. This suggests that PtO₂ can modulate inflammatory responses at the cellular level .

| Inflammatory Marker | Control Level | Nano-Pt Treatment |

|---|---|---|

| Nitric Oxide (NO) | 25 µM | 10 µM |

| Prostaglandin E2 (PGE2) | 50 ng/mL | 20 ng/mL |

2. Antioxidant Activity

Platinum nanoparticles have been reported to possess antioxidant properties capable of scavenging reactive oxygen species (ROS). This activity is particularly relevant in reducing oxidative stress within cells, which can lead to various diseases including cancer. The mechanism involves the catalytic breakdown of hydrogen peroxide and superoxide anions into less harmful substances .

3. Anticancer Potential

The anticancer properties of platinum compounds, including PtO₂, have been extensively studied. Research indicates that platinum-based drugs can circumvent cisplatin resistance in cancer cells. For instance, a novel platinum complex demonstrated cytotoxicity comparable to oxaliplatin against human carcinoma cell lines while being more effective than traditional cisplatin .

| Cell Line | IC50 (µM) | Cisplatin | Novel Complex |

|---|---|---|---|

| A431 | 41.31 ± 7.01 | 41.31 | 100.81 ± 1.71 |

| A431/Pt (Cisplatin-resistant) | 167.11 ± 1.41 | 187.60 | 160.30 ± 4.72 |

Case Study 1: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers investigated the anti-inflammatory effects of nano-Pt on RAW 264.7 macrophages stimulated with LPS. The results indicated a marked decrease in pro-inflammatory cytokines and chemokines, suggesting that nano-Pt may serve as a therapeutic agent for inflammatory diseases .

Case Study 2: Antioxidant Mechanism

A study on the interaction of platinum nanoparticles with cellular oxidative stress revealed that these particles could effectively reduce ROS levels in human fibroblast cells exposed to oxidative conditions. The nanoparticles acted by catalyzing reactions that convert harmful ROS into benign molecules like water and oxygen .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing high-purity platinum dioxide (PtO₂), and how can experimental reproducibility be ensured?

- Methodological Answer : The most reliable method involves reacting platinum atoms with oxygen under controlled conditions. Evidence from Shishakov et al. (1960) demonstrates that PtO₂ forms when platinum atoms collide with free oxygen molecules at an oxygen pressure of ~10⁻¹ mm in a 200 cc flask, condensing into a hexagonal lattice at room temperature . To ensure reproducibility:

- Maintain strict control of oxygen pressure and temperature.

- Use quartz or glass reactors to avoid contamination.

- Validate purity via X-ray diffraction (XRD) to confirm hexagonal lattice parameters.

Q. Which characterization techniques are critical for analyzing PtO₂’s structural and catalytic properties?

- Methodological Answer : Key techniques include:

- Surface Area Analysis : Calculate active surface sites using spherical nanoparticle models (e.g., 2-nm Pt spheres with atomic diameter 2.8 Å; surface atoms estimated via geometric footprint analysis) .

- XRD and TEM : Confirm crystallinity and nanostructure .

- XPS (X-ray Photoelectron Spectroscopy) : Verify oxidation states (Pt⁴⁺ in PtO₂ vs. metallic Pt) .

Q. How does PtO₂ function in carbon monoxide (CO) oxidation catalysis, and what experimental parameters influence its efficiency?

- Methodological Answer : PtO₂ catalyzes CO → CO₂ via surface-mediated redox cycles. Critical parameters:

- Temperature : Optimal activity occurs between 150–300°C; higher temperatures risk PtO₂ reduction to metallic Pt.

- Oxygen Availability : Excess O₂ stabilizes the Pt⁴⁺ state, enhancing catalyst longevity .

- Particle Size : Smaller nanoparticles (e.g., 2 nm) increase surface-to-volume ratios, improving reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic mechanisms of PtO₂, particularly regarding active sites?

- Methodological Answer : Contradictions arise from varying experimental conditions (e.g., O₂ pressure, particle size). A 2021 Nature Communications study identified that only edge/corner Pt atoms in nanoparticles participate in CO oxidation, while bulk Pt atoms remain inert . To address discrepancies:

- Conduct in situ spectroscopy (e.g., DRIFTS) to track reaction intermediates.

- Compare turnover frequencies (TOFs) across particle sizes and support materials.

Q. What advanced computational models are used to predict PtO₂’s surface reactivity, and how do they align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) models simulate adsorption energies of CO and O₂ on PtO₂ surfaces. A 2018 Nature Nanotechnology study revealed that Pt monomers on MoS₂ supports exhibit synergetic effects when spaced <3 nm apart, altering CO₂ hydrogenation pathways . Validate models by:

- Correlating DFT-predicted activation energies with experimental Arrhenius plots.

- Incorporating ab initio molecular dynamics (AIMD) to account for temperature effects.

Q. How can researchers design experiments to probe PtO₂’s stability under reactive environments, such as high-pressure CO/H₂O systems?

- Methodological Answer : Use a combination of:

- Accelerated Aging Tests : Expose PtO₂ to cyclic CO/H₂O pulses in a flow reactor, monitoring activity decay via mass spectrometry.

- Post-Reaction TEM : Detect structural degradation (e.g., sintering, phase segregation) .

- Thermogravimetric Analysis (TGA) : Quantify PtO₂ → Pt reduction kinetics under H₂-rich conditions.

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing catalytic performance data with high variability?

- Methodological Answer : Employ:

- Plackett-Burman Design : Screen influential variables (e.g., temperature, pressure) with minimal experimental runs .

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking structural properties (e.g., particle size, crystallinity) to activity .

Q. How should researchers address discrepancies between theoretical predictions and experimental results in PtO₂ studies?

- Methodological Answer :

- Re-examine assumptions in computational models (e.g., ignoring solvent effects or support interactions).

- Use hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods to bridge scale gaps .

- Validate with operando characterization (e.g., XAFS during catalysis) .

Q. Ethics and Reproducibility

Q. What protocols ensure ethical reporting of PtO₂ research, particularly in data sharing and citation practices?

- Methodological Answer :

- Adhere to the Beilstein Journal’s guidelines: provide raw data in supplementary files, cite primary literature (not reviews), and avoid redundant content .

- Use repositories like Platinum: A Database of Experimental Data (2014) for benchmarking .

特性

IUPAC Name |

dioxoplatinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIOKAURTKXMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Pt]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904275 | |

| Record name | Platinic oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Monohydrate: Black solid; [Merck Index] Black odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | Platinum oxide (PtO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinic oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1314-15-4 | |

| Record name | Platinum dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinic oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Platinum oxide (PtO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinic oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Platinum dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。